Sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate
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Overview
Description
Sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate is a chemical compound with the molecular formula C5H11NaO4S·H2O. It is a sodium salt of a sulfonic acid derivative and is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate typically involves the sulfonation of 3-methyl-1-butanol. The process includes the following steps:
Sulfonation: 3-methyl-1-butanol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Hydration: The final step involves the crystallization of the compound in the presence of water to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonate group can be reduced under specific conditions to form sulfides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces sulfides.
Substitution: Produces ethers or esters.
Scientific Research Applications
Sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug formulations and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism by which sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate exerts its effects depends on its application:
Catalysis: Acts as a catalyst by providing a reactive site for chemical transformations.
Stabilization: Stabilizes enzymes and proteins by interacting with their active sites and preventing denaturation.
Surfactant: Reduces surface tension in solutions, enhancing the solubility and dispersion of other compounds.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but a longer carbon chain.
Sodium 2-hydroxy-3-methylbutane-1-sulfonate: A structural isomer with different reactivity and applications.
Uniqueness
Sodium 1-hydroxy-3-methylbutane-1-sulfonate hydrate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its shorter carbon chain compared to other surfactants makes it more suitable for certain applications where lower hydrophobicity is desired.
Properties
IUPAC Name |
sodium;1-hydroxy-3-methylbutane-1-sulfonate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S.Na.H2O/c1-4(2)3-5(6)10(7,8)9;;/h4-6H,3H2,1-2H3,(H,7,8,9);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCMBHKQLIKLKJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(O)S(=O)(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NaO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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